

# 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

## molecular weight and formula

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### Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)benzyl  
alcohol

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## Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic methodologies related to **5-Fluoro-2-(trifluoromethyl)benzyl alcohol**, a key intermediate in pharmaceutical and agrochemical research.

## Core Compound Data

The fundamental molecular properties of **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** are summarized below.

Property	Value	Citations
Molecular Formula	C8H6F4O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	194.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	238742-82-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	[5-Fluoro-2-(trifluoromethyl)phenyl]methanol	<a href="#">[1]</a>
Synonyms	5-Fluoro-2-(trifluoromethyl)benzyl alcohol, 2-Trifluoromethyl-5-fluorobenzyl alcohol	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	48-52 °C	<a href="#">[2]</a>

## Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** is not readily available in the searched literature, a common and effective method for the synthesis of structurally similar substituted benzyl alcohols is the reduction of the corresponding benzoic acid. The following protocol is adapted from the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol and can be considered a viable route.[\[3\]](#)

Reaction Scheme:



Materials and Equipment:

- 5-Fluoro-2-(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (6N HCl)

- Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- 5L three-neck flask equipped with a thermometer, mechanical stirrer, and dropping funnel
- Ice bath
- Heating mantle
- Rotary evaporator
- Standard glassware for extraction and filtration

**Procedure:**

- Reaction Setup: In a 5L three-neck flask, dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran.
- Reduction: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere. Slowly add borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
- Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.
- Quenching: Cool the reaction mixture to room temperature and slowly add 6N HCl until no further gas evolution is observed. This step is crucial for neutralizing the reaction and should be performed in a well-ventilated fume hood.
- Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (2x volume of water).
- Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The resulting crude **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** can be further purified by recrystallization or column chromatography to obtain a white solid.

## Analytical Characterization

The identity and purity of the synthesized **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation. The proton NMR spectrum of a related compound, 2-(Trifluoromethyl)benzyl alcohol, shows characteristic peaks for the aromatic protons and the benzylic  $\text{CH}_2$  group.<sup>[7]</sup> For **5-Fluoro-2-(trifluoromethyl)benzyl alcohol**, one would expect to see coupling between the fluorine atom and adjacent protons and carbons.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Alcohols typically undergo fragmentation via alpha cleavage and dehydration.<sup>[8]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group.

## Workflow and Methodologies

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a substituted benzyl alcohol.



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Caption: General workflow for benzyl alcohol synthesis.

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